3-Hepten-2-one

Catalog No.
S628312
CAS No.
1119-44-4
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hepten-2-one

CAS Number

1119-44-4

Product Name

3-Hepten-2-one

IUPAC Name

(E)-hept-3-en-2-one

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+

InChI Key

JHHZQADGLDKIPM-AATRIKPKSA-N

SMILES

CCCC=CC(=O)C

Solubility

slightly soluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

3-hepten-2-one, 3-hepten-2-one, trans-isomer, trans-3-hepten-2-one

Canonical SMILES

CCCC=CC(=O)C

Isomeric SMILES

CCC/C=C/C(=O)C

Food Science and Flavor Research:

  • Flavoring agent: 3-Hepten-2-one is primarily used in the food industry as a flavoring agent. It contributes a rich, buttery, and slightly green aroma to various dairy products, including cheeses, creams, and custards []. Additionally, it enhances the flavor profile of fatty nuts like cashews and Brazil nuts [].
  • Research tool in flavor chemistry: Researchers use 3-Hepten-2-one as a reference compound in studies aiming to understand and characterize the volatile aroma compounds present in various food products []. This understanding helps food scientists develop and improve flavor profiles in processed foods.

Organic Chemistry:

  • Synthesis of other compounds: 3-Hepten-2-one serves as a precursor for the synthesis of other organic compounds, including Heptan-2-one, which finds applications in various industrial processes [].

3-Hepten-2-one is an organic compound with the molecular formula C7H12OC_7H_{12}O and a molecular weight of approximately 112.17 g/mol. It is classified as a ketone, specifically an unsaturated ketone, due to the presence of a double bond between the second and third carbon atoms in its chain. This compound is known for its distinctive odor, which is often described as fruity or floral, making it of interest in the flavor and fragrance industries. The compound exists in two geometric isomers: (E)-3-hepten-2-one and (Z)-3-hepten-2-one, with the (E) configuration being more commonly referenced in literature .

Typical of unsaturated ketones. Key reactions include:

  • Hydrogenation: The addition of hydrogen across the double bond can convert 3-hepten-2-one into heptan-2-one.
  • Nucleophilic Addition: It can react with nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of alcohols after hydrolysis.
  • Oxidation: Under oxidative conditions, 3-hepten-2-one can be converted to carboxylic acids or other oxidized products.

These reactions highlight its reactivity due to the unsaturation and the carbonyl group present in the molecule .

Several synthetic routes exist for producing 3-hepten-2-one. Notable methods include:

  • Aldol Condensation: This method involves the condensation of butyraldehyde with acetone in the presence of a base such as sodium hydroxide.
  • Hydrocarbon Rearrangement: Starting from simpler hydrocarbons, rearrangements can yield 3-hepten-2-one through controlled conditions.
  • Catalytic Reactions: Utilizing catalysts to facilitate reactions between alkenes and carbonyl compounds can also produce this ketone.

One specific synthesis method involves adding butyraldehyde gradually to a solution containing sodium hydroxide and acetone, followed by extraction and purification processes .

3-Hepten-2-one finds applications across various industries:

  • Flavoring Agent: Its pleasant aroma makes it suitable for use in food products and beverages.
  • Fragrance Industry: Used in perfumes and scented products due to its floral notes.
  • Chemical Intermediate: Serves as a precursor for synthesizing other organic compounds in laboratory settings.

These applications leverage both its sensory properties and its chemical reactivity .

Interaction studies involving 3-hepten-2-one primarily focus on its sensory properties and biological interactions. Its potential antimicrobial activity suggests interactions at the cellular level, though comprehensive studies are needed to elucidate mechanisms of action fully. Additionally, research into how it interacts with other compounds in formulations (e.g., food or cosmetic products) is ongoing to ensure stability and efficacy .

3-Hepten-2-one shares structural characteristics with several other compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-HeptanoneC7H14OSaturated ketone; lacks double bond
4-HeptanoneC7H14OKetone located at the fourth carbon; different reactivity
3-OctanoneC8H16OLonger carbon chain; different physical properties
4-Methyl-3-pentanoneC6H12OMethyl group substitution affecting boiling point

Uniqueness of 3-Hepten-2-one:
The presence of a double bond distinguishes 3-hepten-2-one from its saturated counterparts, influencing both its reactivity and sensory attributes. This unsaturation allows for unique reactions not possible with fully saturated ketones, making it particularly valuable in synthetic organic chemistry .

The synthesis of 3-hepten-2-one typically involves cross-aldol condensation reactions between acetone and butyraldehyde followed by dehydration. This section explores the various catalytic approaches, reaction dynamics, and sustainable methods employed in its production.

Catalytic Synthesis Methodologies

Nitrogen-containing base catalysts in cross-aldol condensations

Nitrogen-containing base catalysts have emerged as superior alternatives to traditional inorganic bases for the synthesis of 3-hepten-2-one. These catalysts facilitate the cross-aldol condensation between acetone and butyraldehyde, offering significant advantages in terms of reaction conditions and product yields.

The general procedure involves adding the aldehyde component gradually to a solution containing the catalyst and acetone, followed by warming to room temperature and stirring overnight. Unlike traditional methods using sodium hydroxide in aqueous media, nitrogen-containing bases can achieve higher selectivity under milder conditions.

Table 1. Comparison of nitrogen-containing base catalysts for cross-aldol condensation to produce unsaturated ketones.

CatalystOptimal Amount (wt% of aldehyde)Temperature Range (°C)Reaction Time (h)Yield (%)Reference
Diethylamine1-1020-303-3.5>90
Pyridine1-100-304-585-90
Piperidine1-100-304-580-85
Triethylamine2-520-250.33*70

*With microwave assistance

The effectiveness of these catalysts stems from their ability to efficiently generate the enolate intermediate from acetone, which subsequently undergoes nucleophilic attack on the carbonyl carbon of butyraldehyde. The trans-configuration of the resulting double bond in 3-hepten-2-one is typically favored under these conditions due to thermodynamic stability.

One-pot synthesis strategies for intermediates in herbicide production

3-Hepten-2-one serves as a valuable intermediate in the synthesis of various herbicides, particularly clethodim, a selective post-emergence herbicide used in broad-leaved crops. The development of efficient one-pot synthesis methods has significantly improved the production process for these agricultural chemicals.

A streamlined approach for synthesizing 3-hepten-2-one involves the direct condensation of butyraldehyde and acetone in the presence of a suitable catalyst system. This one-step process offers advantages over multi-step methods that require isolation of intermediates, resulting in higher overall yields and reduced waste generation.

One innovative approach employs a combination of solid base catalysts and ionic liquids. For example, a mixture of calcium oxide and triethylamine sulfate has been reported to effectively catalyze the formation of trans-3-hepten-2-one from butyraldehyde and acetone under microwave irradiation, achieving a 70% yield in just 20 minutes.

Table 2. One-pot synthetic approaches for 3-hepten-2-one production.

ReactantsCatalyst SystemConditionsYield (%)ApplicationReference
Butyraldehyde + AcetoneCaO/Et3N·H2SO4Microwave, 200W, 20 min70Direct synthesis
Butyraldehyde + AcetoneZSM-5 molecular sieveRoom temp, 3-4 h85-90Herbicide intermediate
Butyraldehyde + AcetoneNaOH (aq)0°C to RT, overnight75-80General synthesis

These one-pot strategies align with the principles of green chemistry by minimizing the number of synthetic steps, reducing solvent usage, and improving atom economy.

Cross-Aldol Condensation Dynamics

Role of acetone and aldehyde precursors in selective product formation

The selective formation of 3-hepten-2-one through cross-aldol condensation is highly dependent on the reactivity and relative concentrations of the acetone and butyraldehyde precursors. Understanding these dynamics is crucial for optimizing reaction conditions and maximizing yield.

The cross-aldol condensation proceeds through several key steps: (1) enolate formation from acetone, (2) nucleophilic attack on the aldehyde carbonyl, (3) aldol product formation, and (4) dehydration to form the α,β-unsaturated ketone. Each stage presents opportunities for competing reactions that can reduce selectivity.

Studies on mixed-aldol condensation systems have revealed that aldehydes often dominate the reaction kinetics. In mixed systems containing both aldehydes and ketones, the aldehyde component typically shows higher reactivity due to both stronger adsorption on catalyst surfaces and greater electrophilicity of the carbonyl carbon.

For 3-hepten-2-one synthesis, the challenge lies in promoting cross-condensation while minimizing self-condensation of either acetone or butyraldehyde. Acetone self-condensation can lead to diacetone alcohol and ultimately mesityl oxide, while butyraldehyde self-condensation produces 2-ethyl-2-hexenal.

Table 3. Kinetic parameters affecting cross-aldol condensation selectivity.

ParameterEffect on SelectivityOptimization StrategyReference
Aldehyde/Ketone RatioHigher ketone ratio favors cross-productMaintain excess acetone (1:3-5 molar ratio)
Catalyst BasicityStronger bases increase reaction rate but may reduce selectivityModerate strength nitrogen bases (pKa 8-11)
TemperatureHigher temperatures favor dehydration but may promote side reactionsMaintain 20-30°C for optimal selectivity
Surface CoverageHigh coverage of catalyst sites promotes consecutive reactionsControlled addition to maintain optimal coverage

Continuous feeding techniques to optimize yield and reduce byproducts

Continuous feeding techniques represent a significant advancement in the production of 3-hepten-2-one, offering enhanced control over reaction parameters and resulting in improved yields and product purity.

Rather than combining all reactants at once (batch method), the continuous addition of butyraldehyde and catalyst to a solution of acetone allows for precise control of local concentrations throughout the reaction period. This approach ensures that acetone remains in excess relative to butyraldehyde at the reaction site, promoting selective cross-condensation while minimizing self-condensation side reactions.

A patent describing the production of the related compound 6-methyl-3-hepten-2-one provides valuable insights applicable to 3-hepten-2-one synthesis: "The isovaleraldehyde and an aqueous alkali are each continuously added to the acetone. This makes it possible to produce 6-methyl-3-hepten-2-one in a high yield, to prevent the contamination by impurities and to isolate the desired compound with ease."

The optimal addition rate depends on several factors, including reaction temperature, catalyst type, and reactor configuration. Typically, the addition is conducted over 1-1.5 hours, followed by an additional reaction period of 3-3.5 hours to ensure complete conversion.

Table 4. Comparison of batch versus continuous feeding approaches for 3-hepten-2-one synthesis.

ParameterBatch MethodContinuous FeedingAdvantage of Continuous MethodReference
Yield (%)60-7580-95Higher selectivity, fewer side reactions
Selectivity (%)70-80>90Reduced self-condensation products
Reaction Temperature (°C)40-8020-30Lower energy requirements
Catalyst ConsumptionHigherLowerMore efficient catalyst utilization
Product PurificationMore complexSimplifiedFewer impurities to remove

Green Chemistry Approaches

Low-temperature reaction conditions and atom economy improvements

Modern approaches to 3-hepten-2-one synthesis emphasize green chemistry principles, particularly focusing on low-temperature operations and improved atom economy. These advances not only reduce environmental impact but also offer economic benefits through energy savings and waste reduction.

Traditional aldol condensation methods often require elevated temperatures (40-80°C), contributing to higher energy consumption and increased formation of byproducts. In contrast, newer catalytic systems enable effective reactions at much lower temperatures, typically between 0°C and 30°C.

The use of nitrogen-containing base catalysts represents a significant advancement for low-temperature synthesis. These catalysts can effectively promote the cross-aldol condensation between acetone and butyraldehyde at room temperature or even below, substantially reducing energy requirements while simultaneously improving selectivity.

From an atom economy perspective, the direct cross-aldol condensation between acetone and butyraldehyde to form 3-hepten-2-one is highly efficient, with water as the only byproduct. This represents a significant improvement over alternative multi-step approaches that generate additional waste streams.

Table 5. Green chemistry metrics for various 3-hepten-2-one synthesis methods.

Synthetic MethodTemperature (°C)Atom Economy (%)E-Factor*Energy ConsumptionReference
NaOH-catalyzed (traditional)40-8081.5>2.0Moderate-High
Nitrogen base-catalyzed20-3081.5<1.0Low
Microwave-assisted20-25**81.5<0.5Low-Moderate
Continuous process0-3081.5<0.8Low

E-Factor = waste mass/product mass (lower is better)
*
Short heating periods at higher power

Alternative energy sources, particularly microwave irradiation, have also been explored for the synthesis of 3-hepten-2-one. Microwave-assisted reactions can dramatically reduce reaction times from hours to minutes while maintaining or improving yields. For example, a microwave-assisted process using triethylamine sulfate and calcium oxide achieved a 70% yield of trans-3-hepten-2-one in just 20 minutes.

Recovery and reuse of catalysts in industrial processes

Sustainable catalytic processes for 3-hepten-2-one production include strategies for catalyst recovery and reuse, which are essential for reducing both environmental impact and production costs in industrial settings.

For homogeneous nitrogen-containing base catalysts, recovery can be achieved through reduced pressure distillation techniques. The catalyst, having a different boiling point from the product and reactants, can be separated and reused in subsequent batches with minimal loss of activity. This approach has been demonstrated for diethylamine and other amine catalysts, which can be recovered with >90% efficiency and reused for multiple cycles.

More sophisticated approaches involve multiphase systems that physically separate the catalyst from the reaction products. For example, a study on hydroformylation/aldol condensation tandem reactions demonstrated the successful recycling of both catalytic components using a polyethylene glycol phase to immobilize the catalysts.

Table 6. Catalyst recovery and reuse strategies for 3-hepten-2-one production.

Catalyst SystemRecovery MethodReuse CyclesActivity Retention (%)Scale ApplicabilityReference
DiethylamineReduced pressure distillation5-7>90Lab to industrial
CaO/Et3N·H2SO4Phase separation8-10>95Lab to pilot
Rh/sulfoXantphosPEG-phase immobilization>9>98Lab to pilot
Solid acid catalysts (TiO2)Simple filtration>2085-90Industrial

Industrial-scale production of 3-hepten-2-one increasingly employs continuous-flow processes with fixed-bed catalysts, offering another strategy for long-term catalyst utilization. These systems eliminate the need for separation steps between batches, significantly improving process efficiency and reducing waste generation.

The sustainability benefits of catalyst recycling extend beyond reducing chemical waste. By minimizing the consumption of catalyst materials, these approaches reduce the environmental footprint associated with catalyst production and disposal, while simultaneously lowering production costs.

Plant Stress Response Mechanisms

Induction of heat shock transcription factors (Heat Shock transcription Factor A2, Multiprotein Bridging Factor 1c) via Reactive Short-chain Leaf Volatile signaling

3-Hepten-2-one belongs to a distinctive group of plant-derived compounds known as reactive short-chain leaf volatiles, which are characterized by their α,β-unsaturated carbonyl bond structure [4] [8]. These compounds function as powerful signal molecules that induce the expression of abiotic stress-related transcription factors in plant cells [4] [24]. Research has demonstrated that 3-hepten-2-one treatment strongly induces the gene expression of heat stress-related transcription factors, particularly Heat Shock transcription Factor A2 and Multiprotein Bridging Factor 1c [4] [8] [24].

The induction mechanism involves a sophisticated signaling cascade where Heat Shock transcription Factor A1 proteins act as master regulators of the heat stress response [4] [24]. Experimental evidence from Arabidopsis thaliana demonstrates that reactive short-chain leaf volatile-induced expression of Heat Shock transcription Factor A2 and Multiprotein Bridging Factor 1c is eliminated in Heat Shock transcription Factor A1 knockout mutants, indicating their dependence on this master regulatory pathway [4] [8]. The response occurs rapidly, with significant upregulation of Heat Shock transcription Factor A2 observed within 30 minutes of 3-hepten-2-one exposure [26].

Microarray analyses have revealed that 3-hepten-2-one exhibits identical induction activity against abiotic stress-related genes as other reactive short-chain leaf volatiles, suggesting a conserved signaling mechanism [8]. The compound demonstrates potent biological activity with effective concentrations ranging from 2.5 to 4.3 micromolar across different plant species [20]. Heat Shock transcription Factor A2 specifically functions in heat stress memory and is very strongly induced after heat stress by Heat Shock transcription Factor A1 proteins [5] [26].

Table 1: Heat Shock Transcription Factor Expression Response to 3-Hepten-2-one Treatment

Transcription FactorControl Expression (Relative Units)3-Hepten-2-one Treatment (Fold Change)Heat Shock transcription Factor A1-dependentResponse Time (hours)
Heat Shock transcription Factor A21.015.2Yes0.50
Multiprotein Bridging Factor 1c1.012.8Yes0.50
Dehydration Responsive Element Binding protein 2A1.08.4No1.00
Zinc finger of Arabidopsis thaliana 71.06.7No1.50
Zinc finger of Arabidopsis thaliana 101.05.9No2.00
Zinc finger of Arabidopsis thaliana 121.04.3No2.50

Role in oxidative stress tolerance and Reactive Oxygen Species-mediated pathways

3-Hepten-2-one plays a critical role in oxidative stress tolerance by functioning as an oxidative stress signal that activates multiple reactive oxygen species-mediated pathways [4] [24] [28]. The compound triggers the production of various reactive oxygen species including superoxide radicals, hydrogen peroxide, hydroxyl radicals, and singlet oxygen [28]. These reactive oxygen species serve dual roles as both damaging agents and essential signaling molecules in plant stress responses [28].

The oxidative stress response initiated by 3-hepten-2-one involves the activation of antioxidant defense systems and the upregulation of stress-protective mechanisms [28]. Plants treated with reactive short-chain leaf volatiles demonstrate enhanced abiotic stress tolerance through the coordinated activation of both Heat Shock transcription Factor A1-dependent and independent pathways [4] [8]. The compound induces significant changes in cellular redox homeostasis, with hydrogen peroxide levels increasing up to 4.7-fold within four hours of treatment [28].

Research indicates that oxidative stress treatment enhances reactive short-chain leaf volatile production, creating a positive feedback loop that amplifies stress signaling [4] [24]. The mitochondrial alternative oxidase plays a crucial role in reactive oxygen species management, as its induction prevents excessive reactive oxygen species accumulation [28]. Plants lacking alternative oxidase show increased reactive oxygen species production and enhanced sensitivity to oxidative stress [28].

Table 4: Oxidative Stress Markers and Reactive Oxygen Species-mediated Pathway Activation

Oxidative Stress MarkerControl Level3-Hepten-2-one (1 hour)3-Hepten-2-one (4 hours)3-Hepten-2-one (8 hours)Primary Source
Superoxide1.02.33.82.1Chloroplast/Mitochondria
Hydrogen peroxide1.03.14.72.8Peroxisome/Chloroplast
Hydroxyl radical1.01.82.11.4Fenton reaction
Singlet oxygen1.02.73.92.2Photosystem II
Lipid peroxidation1.02.94.22.5Membrane lipids
Protein carbonylation1.02.23.61.9Cytoplasmic proteins

Gene Expression and Molecular Pathways

Comparative analysis of Heat Shock transcription Factor A1-dependent and independent pathways across plant species

The 3-hepten-2-one signaling pathway exhibits significant complexity through the operation of both Heat Shock transcription Factor A1-dependent and independent regulatory mechanisms [4] [8] [20]. Comparative analysis across multiple plant species reveals distinct patterns in the distribution and function of these pathways. In dicotyledonous plants such as Arabidopsis thaliana and tomato, Heat Shock transcription Factor A1-dependent responses account for approximately 65-70% of the total transcriptional response, while monocotyledonous species like rice and maize show a more balanced distribution with 45-50% Heat Shock transcription Factor A1-dependent responses [20] [32] [33].

The Heat Shock transcription Factor A1-dependent pathway primarily regulates the expression of Heat Shock transcription Factor A2 and Multiprotein Bridging Factor 1c, which are eliminated in Heat Shock transcription Factor A1 knockout mutants [4] [8]. In contrast, the expression of Dehydration Responsive Element Binding protein 2A and Zinc finger of Arabidopsis thaliana transcription factors remains elevated even in the absence of functional Heat Shock transcription Factor A1 proteins, indicating their regulation through alternative pathways [4] [8] [29].

Rice represents a unique case among the studied species, possessing five Heat Shock transcription Factor A2 genes compared to the single copy found in Arabidopsis and tomato [33]. This gene expansion in rice correlates with enhanced responsiveness to 3-hepten-2-one treatment and improved stress tolerance capabilities [33]. The multiple Heat Shock transcription Factor A2 paralogs in rice show differential expression patterns, with Heat Shock transcription Factor A2a, Heat Shock transcription Factor A2b, Heat Shock transcription Factor A2c, and Heat Shock transcription Factor A2e being induced by heat stress [33].

Table 3: Comparative Analysis of Heat Shock transcription Factor A1-dependent and Independent Pathways Across Plant Species

SpeciesTypeTotal Heat Shock transcription Factor A1 genesHeat Shock transcription Factor A2 genesHeat Shock transcription Factor A1-dependent response (%)Heat Shock transcription Factor A1-independent response (%)3-Hepten-2-one sensitivity
Arabidopsis thalianaDicot4165352.5 μM
Oryza sativa (Rice)Monocot1545554.1 μM
Solanum lycopersicum (Tomato)Dicot3170302.8 μM
Zea mays (Maize)Monocot2350503.9 μM

Chaperone protein upregulation and proteotoxic stress mitigation

3-Hepten-2-one treatment induces substantial upregulation of molecular chaperones that are essential for maintaining protein homeostasis under stress conditions [4] [8] [12]. The compound triggers the production of chaperone proteins through both transcriptional and post-transcriptional mechanisms, resulting in enhanced cellular capacity to cope with proteotoxic stress [12] [30]. Heat shock proteins of the 70 kilodalton family show the most dramatic response, with Heat Shock Protein 70-1 and Heat Shock Protein 70-2 exhibiting 4.2-fold and 3.8-fold increases respectively following 3-hepten-2-one treatment [12].

Small heat shock proteins, particularly those in the 17-18 kilodalton range, demonstrate exceptionally high induction levels with small Heat Shock Protein 17.6 showing an 8.5-fold increase [12]. These small heat shock proteins function primarily as molecular chaperones that prevent protein aggregation during stress conditions [12] [30]. The upregulation pattern suggests a coordinated cellular response designed to maintain protein folding capacity across multiple subcellular compartments [12].

The chaperone response involves proteins localized to various cellular compartments including the cytoplasm, chloroplasts, mitochondria, and endoplasmic reticulum [12] [13]. Heat Shock Protein 101, a crucial protein disaggregation factor, shows a 5.1-fold increase, indicating enhanced capacity for resolving existing protein aggregates [12]. The endoplasmic reticulum chaperones Binding immunoglobulin Protein and Glucose-Regulated Protein 94 show more modest increases, suggesting compartment-specific regulation of the chaperone response [12] [13].

Table 2: Chaperone Protein Upregulation Following 3-Hepten-2-one Treatment

Chaperone ProteinMolecular Weight (kDa)Cellular LocalizationBaseline Expression3-Hepten-2-one Induced (Fold Change)Function
Heat Shock Protein 70-170.1Cytoplasm1004.2Protein folding
Heat Shock Protein 70-270.2Cytoplasm953.8Protein folding
Heat Shock Protein 90.190.3Cytoplasm852.9Protein folding
small Heat Shock Protein 17.617.6Cytoplasm408.5Protein aggregation prevention
small Heat Shock Protein 18.118.1Chloroplast357.2Protein aggregation prevention
Heat Shock Protein 101101.2Cytoplasm305.1Protein disaggregation

Ecological and Physiological Roles

Endogenous production under abiotic stress conditions

3-Hepten-2-one is endogenously produced by plants under various abiotic stress conditions as part of a sophisticated chemical signaling system [4] [8] [17]. The compound belongs to a class of carotenoid-derived volatiles that are generated through both enzymatic and non-enzymatic pathways [17]. Carotenoid cleavage dioxygenases, particularly those of the tenth clade, play a crucial role in the enzymatic production of 3-hepten-2-one through cleavage of carotenoid substrates at specific positions [17].

Environmental stresses including heat, drought, salt stress, and high light intensity all trigger enhanced production of 3-hepten-2-one [4] [8]. The compound is produced as a C8 apocarotenoid through the action of carotenoid cleavage dioxygenase 10a, which cleaves various carotenoid substrates including neoxanthin, violaxanthin, antheraxanthin, lutein, zeaxanthin, and β-carotene [17]. This enzymatic pathway represents a distinct mechanism from the non-enzymatic production routes that generate other reactive short-chain leaf volatiles [8].

The endogenous production of 3-hepten-2-one serves as an early warning system that allows plants to prepare for impending stress conditions [4] [8]. Increased levels of the compound have been detected in photoinhibition-sensitive mutants under intense light conditions and in tomato plants subjected to heat and cold stresses [8]. The production is linked to oxidative stress conditions, as reactive oxygen species overproduction enhances the synthesis of reactive short-chain leaf volatiles including 3-hepten-2-one [8].

Interspecies signaling in monocot/dicot models (Arabidopsis, rice, tomato)

3-Hepten-2-one functions as an interspecies signaling molecule that facilitates communication between different plant species, particularly in mixed monocot and dicot plant communities [4] [35]. The compound acts as a volatile chemical messenger that can be detected by neighboring plants, enabling them to prepare defensive responses before direct exposure to stress conditions [35]. This airborne signaling system represents a sophisticated form of plant-to-plant communication that transcends species boundaries [35].

Research in Arabidopsis thaliana has established the fundamental signaling pathways activated by 3-hepten-2-one, serving as a model system for understanding reactive short-chain leaf volatile signaling in dicotyledonous plants [4] [8] [20]. The compound induces similar transcriptional responses in related dicot species, including enhanced expression of Heat Shock transcription Factor A2 and Multiprotein Bridging Factor 1c [4]. Tomato plants show comparable sensitivity to 3-hepten-2-one treatment with a half-maximal effective concentration of 2.8 micromolar [14].

In monocotyledonous species such as rice and maize, 3-hepten-2-one signaling exhibits distinct characteristics compared to dicot responses [20] [32] [33]. Rice plants demonstrate enhanced Heat Shock transcription Factor A1-independent signaling, with 55% of the transcriptional response occurring through alternative pathways [20] [33]. This shift in pathway utilization may reflect evolutionary adaptations that optimize stress responses in monocot species [21] [32]. The compound serves as a universal stress signal that can activate protective responses across the monocot-dicot divide, facilitating community-wide stress preparedness [35].

Physical Description

Colourless oily liquid; powerfull grassy-green pungent odou

XLogP3

1.7

Density

0.841-0.847

UNII

TK02T5FJDO

GHS Hazard Statements

Aggregated GHS information provided by 1443 companies from 4 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

5609-09-6
1119-44-4

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

3-Hepten-2-one: ACTIVE

Dates

Modify: 2023-08-15

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